![molecular formula C27H25NO7 B2891977 3,4,5-trimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide CAS No. 929429-36-7](/img/structure/B2891977.png)
3,4,5-trimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-trimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a useful research compound. Its molecular formula is C27H25NO7 and its molecular weight is 475.497. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3,4,5-trimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide (hereafter referred to as compound 1 ) has garnered attention due to its potential biological activities, particularly in the context of cancer treatment. This article provides a detailed overview of its synthesis, biological evaluation, and mechanisms of action based on recent research findings.
Synthesis of Compound 1
Compound 1 is synthesized through a multi-step synthetic pathway that incorporates various functional groups known for their biological activity. The synthetic route typically involves the following steps:
- Formation of the Benzofuran Core : The initial step involves the synthesis of the benzofuran structure, which serves as the backbone for further modifications.
- Introduction of Methoxy and Benzamide Groups : Subsequent reactions introduce methoxy groups at positions 3, 4, and 5, along with a benzamide moiety that enhances its pharmacological properties.
Anticancer Properties
Recent studies have evaluated compound 1 for its antiproliferative effects against several cancer cell lines. The results indicate significant cytotoxicity, particularly against:
- MDA-MB-231 (breast cancer)
- HCT-116 (colon cancer)
- HT-29 (colon cancer)
- HeLa (cervical cancer)
The half-maximal inhibitory concentration (IC50) values observed were as follows:
Cell Line | IC50 (μM) |
---|---|
MDA-MB-231 | 3.01 |
HCT-116 | 5.20 |
HT-29 | 9.13 |
HeLa | 11.09 |
HEK-293 (normal) | >30 |
These results suggest that compound 1 exhibits a selective cytotoxic profile, preferentially targeting tumor cells over normal cells.
The mechanism underlying the anticancer activity of compound 1 involves:
- Tubulin Polymerization Inhibition : Similar to the well-known chemotherapeutic agent combretastatin A-4 (CA-4), compound 1 disrupts microtubule dynamics by inhibiting tubulin polymerization. This disruption leads to cell cycle arrest in the G2/M phase.
- Cell Cycle Arrest : Flow cytometry analyses indicated that treatment with compound 1 resulted in a concentration-dependent increase in G2/M phase arrest in HeLa cells.
Case Studies and Research Findings
A series of case studies have highlighted the efficacy of compound 1 in preclinical models:
- Study on MDA-MB-231 Cells : In vitro assays demonstrated that compound 1 induced apoptosis in MDA-MB-231 cells through activation of caspase pathways.
- Mechanistic Insights from Molecular Dynamics Simulations : Simulations indicated that compound 1 interacts with tubulin primarily through hydrophobic interactions, suggesting a strong binding affinity that could be exploited for drug design.
- Selectivity Profile Assessment : The selectivity index calculated from IC50 values indicated that compound 1 is significantly more toxic to cancer cells compared to normal cells, making it a promising candidate for further development.
Propriétés
IUPAC Name |
3,4,5-trimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO7/c1-15-20-11-8-18(28-27(30)17-12-22(32-3)26(34-5)23(13-17)33-4)14-21(20)35-25(15)24(29)16-6-9-19(31-2)10-7-16/h6-14H,1-5H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBNMNHAQRSMJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.